molecular formula C12H14N2O B1611502 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole CAS No. 1026444-42-7

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

Cat. No. B1611502
M. Wt: 202.25 g/mol
InChI Key: ZJUQWUGXLMAYEK-UHFFFAOYSA-N
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Description

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, also known as TPO or 2-TPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPO is a member of the oxadiazole family of compounds, which are known for their diverse biological and pharmacological activities. In

Mechanism Of Action

The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole acts as a charge-transporting material due to its unique molecular structure. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has a high electron affinity and can form stable charge-transfer complexes with other molecules.

Biochemical And Physiological Effects

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have some biochemical and physiological effects. In a study conducted on rats, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was found to have a protective effect on the liver against oxidative stress. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was also found to have anti-inflammatory effects in a study conducted on mice. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is its high purity, which makes it ideal for use in lab experiments. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is relatively expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the research and development of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole. One area of interest is the use of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole in the development of new organic electronic materials. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole may have applications in the field of catalysis and materials science.
Conclusion
In conclusion, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications, including organic electronics and metal ion detection. The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to act as a charge-transporting material. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has some biochemical and physiological effects, but more research is needed to fully understand its potential therapeutic applications. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in lab experiments, but it may have promising future directions in the development of new organic electronic materials and therapeutic agents.

Scientific Research Applications

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of organic electronics. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a fluorescent probe for the detection of metal ions, such as copper and zinc.

properties

IUPAC Name

2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUQWUGXLMAYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440723
Record name 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

CAS RN

1026444-42-7
Record name 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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